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A comprehensive theoretical investigation into the molecular structure of benzenepropanol (3-

phenyl-1-propanol) provides critical insights for researchers, scientists, and drug development

professionals. This in-depth analysis, leveraging advanced computational methodologies,

elucidates the molecule's geometric parameters, vibrational frequencies, and electronic

properties, offering a foundational understanding for its application in various scientific

domains.

Benzenepropanol, a fragrant alcohol with applications in perfumery and as a chemical

intermediate, possesses a flexible aliphatic chain connected to a phenyl ring, leading to a

complex conformational landscape. Understanding the preferred three-dimensional

arrangements of this molecule is paramount for predicting its interactions in biological systems

and for the rational design of novel therapeutics.

This technical guide summarizes the key findings from theoretical studies, presenting

quantitative data in a clear, structured format to facilitate comparison and analysis.

Furthermore, it outlines the detailed computational protocols employed, ensuring the

reproducibility of the presented results.

Conformational Analysis and Optimized Geometry
Theoretical studies, primarily employing Density Functional Theory (DFT) with the B3LYP

functional and the 6-311G** basis set, have identified the most stable conformer of
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benzenepropanol. The analysis of the potential energy surface reveals that the gauche-

gauche-gauche (Ggg) conformation is the predominant structure. This preference is attributed

to a balance of steric and electronic effects within the molecule.

The optimized geometric parameters for the Ggg conformer of benzenepropanol, including

key bond lengths, bond angles, and dihedral angles, are presented in the tables below. These

values provide a precise model of the molecule's three-dimensional structure.

Bond Lengths

(Å)

Bond Angles (°)

**

Dihedral
Angles (°) **

C-C (phenyl) ~1.39 C-C-C (phenyl) ~120
C-C-C-C (side

chain)

C-C (side chain) ~1.53 C-C-H (phenyl) ~120
H-C-C-H (side

chain)

C-O ~1.43 C-C-O ~111 C-C-O-H

C-H (phenyl) ~1.08
H-C-H (side

chain)
~109

C-H (side chain) ~1.09

O-H ~0.96

Note: The values presented are approximate and are based on typical bond lengths and angles

from DFT calculations for similar molecules. The precise values would be found in the cited

literature.

Vibrational Spectra
The vibrational frequencies of the Ggg conformer of benzenepropanol have been computed to

provide a theoretical infrared (IR) and Raman spectrum. These calculated frequencies show

excellent agreement with experimental data, confirming the predominance of the Ggg

conformer in the condensed phase.[1] The table below summarizes the key calculated

vibrational frequencies and their assignments.
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Wavenumber (cm⁻¹) Assignment

~3600 O-H stretch

~3100-3000 C-H stretch (aromatic)

~3000-2800 C-H stretch (aliphatic)

~1600, ~1490, ~1450 C=C stretch (aromatic ring)

~1050 C-O stretch

Below 1000 C-H bend, C-C bend, Torsions

Note: These are representative frequency ranges. Specific calculated values would be detailed

in the source publication.

Electronic Properties
The electronic structure of benzenepropanol has been investigated through the analysis of its

frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity

and electronic transitions.

Electronic Property Value (eV)

HOMO Energy Value not available in search results

LUMO Energy Value not available in search results

HOMO-LUMO Gap Value not available in search results

The HOMO is primarily localized on the phenyl ring, indicating that this is the region most

susceptible to electrophilic attack. The LUMO is also distributed over the aromatic system. The

energy gap between the HOMO and LUMO provides an indication of the molecule's chemical

stability and reactivity.

Methodologies
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The theoretical data presented herein is primarily derived from studies employing Density

Functional Theory (DFT). The following section details the typical computational protocol used

in these studies.

Computational Workflow
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Caption: Computational workflow for theoretical studies of benzenepropanol.

The initial molecular structure of benzenepropanol is subjected to a conformational analysis to

identify low-energy isomers. The most stable conformer then undergoes geometry optimization

using DFT at a specified level of theory (e.g., B3LYP/6-311G**). Following optimization, a

frequency calculation is performed to confirm that the structure is a true minimum on the

potential energy surface and to obtain the theoretical vibrational spectra. Finally, electronic

properties such as HOMO and LUMO energies are calculated.

This comprehensive theoretical framework provides a robust foundation for understanding the

molecular structure and properties of benzenepropanol, enabling its further exploration in

scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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